3-Benzyl-3-azabicyclo[3.1.1]heptane
Overview
Description
3-Benzyl-3-azabicyclo[3.1.1]heptane is a bicyclic compound that features a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which allow it to act as a bioisostere for various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be efficient and scalable, making it suitable for both laboratory and industrial production . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of such reactors also minimizes the risk of side reactions and ensures a consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various functionalized derivatives
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, thereby modulating their activity . This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .
Comparison with Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less versatile in terms of chemical reactivity.
Quinuclidine: Another bicyclic compound with a nitrogen atom, but with a different ring system, leading to variations in biological activity.
The uniqueness of this compound lies in its ability to mimic the structural features of various biologically active molecules, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)8-14-9-12-6-13(7-12)10-14/h1-5,12-13H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTBBEDFAJAYQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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